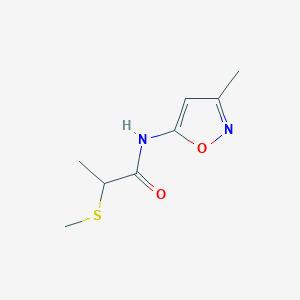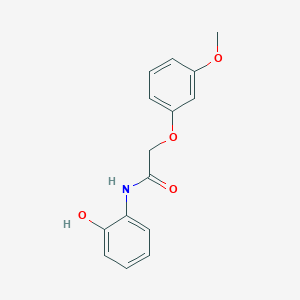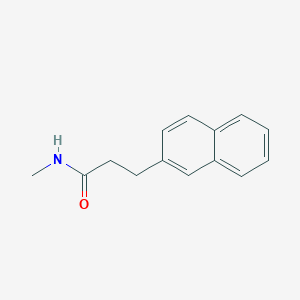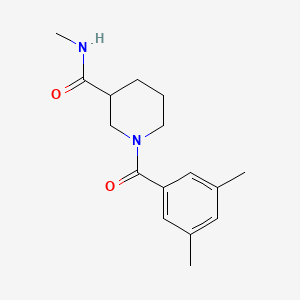
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide, commonly known as MOSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MOSP is a small molecule that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. MOSP has a unique chemical structure that makes it an interesting target for synthesis and research.
作用机制
The mechanism of action of MOSP is not fully understood, but it is believed to interact with specific biomolecules in cells, leading to changes in cellular processes. MOSP has been shown to inhibit the activity of certain enzymes and proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
MOSP has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In some studies, MOSP has been shown to induce apoptosis, or programmed cell death, in cancer cells. MOSP has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, MOSP has been shown to have antimicrobial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
One advantage of using MOSP in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. MOSP is also stable under various conditions, making it suitable for use in a variety of assays and experiments. However, one limitation of using MOSP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on MOSP. One area of interest is the development of MOSP-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of MOSP as a diagnostic tool for detecting specific biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of MOSP and its effects on cellular processes.
合成方法
MOSP can be synthesized using a variety of methods, including the reaction of 3-methyl-5-amino-1,2-oxazole with 2-methylthio-1-propanol in the presence of a suitable catalyst. The reaction yields MOSP as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
科学研究应用
MOSP has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MOSP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. MOSP has also been investigated for its potential as a diagnostic tool for detecting specific biomolecules in biological samples.
属性
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-7(12-10-5)9-8(11)6(2)13-3/h4,6H,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHYOMFRVYVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)





![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)



![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)